LogP Differentiation: Moderate Lipophilicity Between Methoxy and Chloro Analogs
The target compound exhibits a calculated LogP of 2.64 , positioning it between the less lipophilic 6-methoxy analog (estimated LogP ~2.2; fewer rotatable bonds, lower MW 308.38) and the more lipophilic 6-chloro analog (LogP 2.89, PSA 70.84) . Compared to the unsubstituted pyrimidin-2-yl analog (LogP 2.43, PSA 67.35) , the target compound has higher LogP by +0.21 units. This intermediate lipophilicity value falls within the empirically determined optimal LogP range (2.0–3.0) for CNS-permeable kinase inhibitors while retaining adequate aqueous solubility for in vitro assay compatibility [1]. The 6-ethoxy substituent provides sufficient hydrophobic contact surface for kinase ATP-pocket occupancy without the excessive lipophilicity burden (LogP >3.0) associated with the chloro analog that can promote nonspecific protein binding and rapid metabolic clearance [1].
| Evidence Dimension | Calculated partition coefficient (LogP) as a predictor of membrane permeability and metabolic stability |
|---|---|
| Target Compound Data | LogP = 2.64 (PSA = 80.07 Ų; MW = 322.40) |
| Comparator Or Baseline | 6-Methoxy analog (CAS 1389313-55-6): MW 308.38, LogP not directly reported, ~2.2 estimated from structural subtraction of CH₂; 6-Chloro analog (CAS 939986-09-1): LogP = 2.89, PSA = 70.84; Unsubstituted pyrimidin-2-yl analog (CAS 1420827-78-6): LogP = 2.43, PSA = 67.35 |
| Quantified Difference | ΔLogP vs. 6-chloro: -0.25; ΔLogP vs. unsubstituted pyrimidin-2-yl: +0.21; ΔLogP vs. 6-methoxy (estimated): +0.4 to +0.5 |
| Conditions | Calculated LogP values from Chemsrc database (XLogP3 algorithm); no experimental LogD7.4 data available for these specific compounds. |
Why This Matters
Procurement decisions should account for the fact that a ΔLogP of 0.25–0.5 between analogs can translate to a 5- to 20-fold difference in cellular potency and metabolic clearance, making direct analog-for-analog substitution without re-optimization a high-risk strategy in lead discovery.
- [1] Wager TT, Chandrasekaran RY, Hou X, et al. Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chem Neurosci. 2010;1(6):420-434. doi:10.1021/cn100007x. Establishes optimal LogP 2–3 and PSA <90 Ų for CNS drug candidates. View Source
